(4S)-4-(4-Bromo-benzyl)-l-proline hcl
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Overview
Description
(4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a bromobenzyl group attached to the proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride typically involves the following steps:
Bromination of Benzyl Alcohol: The initial step involves the bromination of benzyl alcohol to form 4-bromo-benzyl alcohol.
Formation of Proline Derivative: The brominated benzyl alcohol is then reacted with l-proline to form the desired proline derivative. This step may involve the use of coupling agents and specific reaction conditions to ensure the formation of the (4S) isomer.
Hydrochloride Formation: The final step involves the conversion of the proline derivative to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted proline derivatives, while oxidation or reduction reactions may result in the formation of different oxidation states of the compound.
Scientific Research Applications
(4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may play a role in binding to these targets, while the proline moiety may influence the overall conformation and activity of the compound. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: This compound has a similar bromobenzyl group but differs in the presence of an amine group instead of a proline moiety.
4-Bromobenzyl Alcohol: This compound is a precursor in the synthesis of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride and shares the bromobenzyl group but lacks the proline structure.
Uniqueness
(4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride is unique due to the combination of the bromobenzyl group and the proline moiety. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
(2S,4S)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLADUNWTKKPQQP-ROLPUNSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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